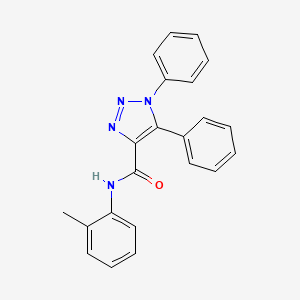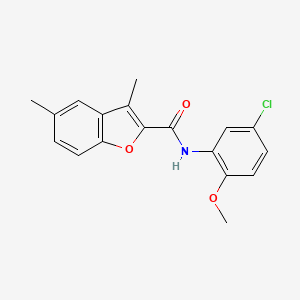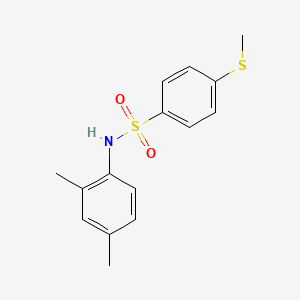![molecular formula C11H11Cl3N2OS B5783200 N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide](/img/structure/B5783200.png)
N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide, commonly known as TCB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TCB has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of TCB is not fully understood, but it is believed to act as an inhibitor of certain ion channels, particularly those involved in the transport of calcium ions. By blocking these channels, TCB can affect a range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
TCB has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to changes in the pharmacokinetics of other drugs. TCB has also been found to induce apoptosis, or programmed cell death, in certain types of cancer cells. Additionally, TCB has been shown to affect the release of neurotransmitters, which can have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of TCB as a research tool is its specificity. Because it targets specific ion channels and enzymes, it can be used to investigate the role of these proteins in various biological processes. However, TCB also has some limitations. For example, it can be difficult to control the concentration of TCB in experiments, and it can be toxic to cells at high concentrations.
未来方向
There are several areas of research where TCB may have potential future applications. One area is the study of ion channels and their role in various physiological processes. TCB may also have potential applications in the development of new cancer therapies, particularly for the treatment of tumors that are resistant to conventional chemotherapy. Additionally, TCB may be useful in the study of oxidative stress and its role in various diseases, including neurodegenerative disorders. Further research is needed to fully understand the potential applications of TCB in these and other areas.
In conclusion, TCB is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. The synthesis method is well-established, and TCB has been used extensively in scientific research. While there are some limitations to its use, TCB has potential future applications in several areas of research.
合成方法
TCB can be synthesized through a multi-step process that involves the reaction of 2,4,5-trichloroaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with butanoyl chloride to produce TCB. The synthesis method has been well-established and is widely used in research laboratories.
科学研究应用
TCB has been used extensively in scientific research as a tool for investigating various biological processes. It has been found to be particularly useful in the study of ion channels, which play a critical role in many physiological processes. TCB has also been used to study the effects of oxidative stress on cells, as well as the role of certain enzymes in the metabolism of drugs and other compounds.
属性
IUPAC Name |
N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2OS/c1-2-3-10(17)16-11(18)15-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSZCFRWMYBURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)


![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)
![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)
![3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)



![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5783208.png)

![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)